molecular formula C19H23N3O5S B253750 propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

Cat. No. B253750
M. Wt: 405.5 g/mol
InChI Key: UNVSUFWPBRZLPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PIPES, which is an acronym for its full chemical name. PIPES is a sulfhydryl-reactive compound that has been used in a variety of biochemical and physiological studies due to its unique properties.

Mechanism of Action

The mechanism of action of PIPES is based on its ability to react with sulfhydryl groups on proteins and enzymes. PIPES contains a sulfhydryl-reactive group that can react with cysteine residues on proteins and enzymes, resulting in the formation of a disulfide bond. This reaction can lead to changes in the conformation and activity of the protein or enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PIPES are dependent on its concentration and the specific experimental conditions. PIPES has been shown to have minimal effects on enzyme activity at low concentrations, but higher concentrations can lead to significant changes in enzyme activity. PIPES has also been shown to affect the stability and conformation of proteins, which can impact their function.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using PIPES as a buffer in lab experiments is its ability to maintain a stable pH range. PIPES is also relatively inert, which minimizes its potential to interfere with experimental results. However, PIPES can react with sulfhydryl groups on proteins and enzymes, which can impact their activity and stability. Additionally, PIPES has a relatively narrow pH range, which limits its use in experiments that require a broader pH range.

Future Directions

There are several potential future directions for research on PIPES. One potential direction is the development of new sulfhydryl-reactive compounds that have improved properties compared to PIPES. Another potential direction is the investigation of the effects of PIPES on different types of proteins and enzymes. Additionally, the use of PIPES in combination with other buffers and reagents could lead to new insights into the biochemical and physiological properties of proteins and enzymes.

Synthesis Methods

PIPES is synthesized through a multistep process that involves the reaction of several chemical reagents. The synthesis process typically begins with the reaction of 4-aminobenzoic acid with isobutyl chloroformate, which results in the formation of an intermediate compound. This intermediate compound is then reacted with 2-mercaptoethanol and 2-amino-6-methyl-4-pyrimidinone to form the final product, PIPES.

Scientific Research Applications

PIPES has been extensively used in scientific research due to its unique properties. One of the primary applications of PIPES is as a buffer in biochemical and physiological experiments. PIPES has a pKa value of 7.5, which makes it an ideal buffer for experiments that require a pH range between 6.1 and 7.5. PIPES has also been used in studies that investigate the effects of sulfhydryl-reactive compounds on proteins and enzymes.

properties

Product Name

propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

Molecular Formula

C19H23N3O5S

Molecular Weight

405.5 g/mol

IUPAC Name

propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C19H23N3O5S/c1-11(2)27-18(26)13-4-6-14(7-5-13)21-16(24)10-28-19-20-12(3)15(8-9-23)17(25)22-19/h4-7,11,23H,8-10H2,1-3H3,(H,21,24)(H,20,22,25)

InChI Key

UNVSUFWPBRZLPE-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=O)N=C(N1)SCC(=O)NC2=CC=C(C=C2)C(=O)OC(C)C)CCO

SMILES

CC1=C(C(=O)N=C(N1)SCC(=O)NC2=CC=C(C=C2)C(=O)OC(C)C)CCO

Canonical SMILES

CC1=C(C(=O)N=C(N1)SCC(=O)NC2=CC=C(C=C2)C(=O)OC(C)C)CCO

Origin of Product

United States

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